Dapagliflozin impurity
Overview
Description
Synthesis Analysis
A stability-indicating liquid chromatographic method with diode array detection (DAD) was developed and validated for the determination of Dapagliflozin in bulk and tablets, in the presence of its major degradation products . The drug was subjected to hydrolytic, oxidative, photolytic, thermal and humidity/thermal stress conditions .Molecular Structure Analysis
The molecular structure of Dapagliflozin impurity was analyzed using various techniques such as scanning electron microscopy (SEM), powder X-ray diffraction (PXRD), thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), Fourier-transform infrared (FT-IR) spectroscopy, dynamic vapor sorption (DVS), and powder rheology testing .Chemical Reactions Analysis
Dapagliflozin was subjected to hydrolytic, oxidative, photolytic, thermal and humidity/thermal stress conditions, showing significant degradation under humidity/thermal with the formation of two degradation products .Physical And Chemical Properties Analysis
The physical and chemical properties of Dapagliflozin impurity were analyzed using various techniques such as scanning electron microscopy (SEM), powder X-ray diffraction (PXRD), thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), Fourier-transform infrared (FT-IR) spectroscopy, dynamic vapor sorption (DVS), and powder rheology testing .Scientific Research Applications
Pharmaceutical Quality Control : CarolineGrace, Prabha, and Sivakumar (2019) developed a high-performance liquid chromatographic method for the determination of Dapagliflozin and its impurities in tablet dosage form. This method allows for the successful separation and determination of Dapagliflozin and its six impurities, which is crucial for routine analysis in pharmaceutical formulations (CarolineGrace, Prabha, & Sivakumar, 2019).
Cardiovascular Outcomes : Several studies, including those by the Declare–Timi Investigators (2019) and Wiviott et al. (2019), have investigated the cardiovascular safety profile of Dapagliflozin. These studies revealed that Dapagliflozin does not result in a higher rate of major adverse cardiovascular events (MACE) compared to placebo, but does result in a lower rate of cardiovascular death or hospitalization for heart failure (Declare–Timi Investigators, 2019) (Wiviott et al., 2019).
Diabetes Management : Research has shown that Dapagliflozin is effective in lowering hyperglycemia in treatment-naive patients with type 2 diabetes. This is due to its mechanism of increasing urinary excretion of glucose, leading to lower plasma glucose levels in an insulin-independent manner. Studies by Ferrannini et al. (2010) and Zhang et al. (2010) support these findings (Ferrannini et al., 2010) (Zhang et al., 2010).
Safety And Hazards
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClO7/c1-2-28-15-6-3-12(4-7-15)9-13-10-14(5-8-16(13)22)21(27)20(26)19(25)18(24)17(11-23)29-21/h3-8,10,17-20,23-27H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDGWGYAUCJZDV-ADAARDCZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3(C(C(C(C(O3)CO)O)O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@]3([C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dapagliflozin impurity | |
CAS RN |
960404-86-8 | |
Record name | 1-C-(4-Chloro-3-((4-ethoxyphenyl)methyl)phenyl)-alpha-D-glucopyranose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960404868 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-α-D-glucopyranose | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GLW9C3QQ3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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